4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile
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Overview
Description
TINK-IN-1 is a selective and potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with an inhibitory concentration (IC50) of 8 nanomolar . This compound has shown significant potential in inhibiting the viability of colorectal cancer cells and has been studied for its effects on mental retardation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TINK-IN-1 involves the preparation of 4-phenyl-2-phenylaminopyridine derivatives. The key steps include:
Formation of the pyridine ring: This is achieved through a series of condensation reactions involving appropriate starting materials.
Substitution reactions: These reactions introduce the phenyl and phenylamino groups onto the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of TINK-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification systems: Such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
TINK-IN-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its active state.
Substitution: This reaction can introduce different functional groups onto the compound, potentially enhancing its activity or stability.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with altered activity.
Reduction: May produce reduced forms with enhanced stability.
Substitution: May produce substituted derivatives with improved pharmacological properties.
Scientific Research Applications
TINK-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various biochemical pathways.
Biology: Investigated for its role in cell viability, particularly in colorectal cancer cells.
Medicine: Explored for its potential therapeutic effects in treating colorectal cancer and mental retardation.
Mechanism of Action
TINK-IN-1 exerts its effects by selectively inhibiting Traf2- and Nck-interacting kinase (TNIK). This inhibition disrupts the TNIK-mediated signaling pathways, which are crucial for the viability and proliferation of colorectal cancer cells. The molecular targets include:
TNIK: The primary target, whose inhibition leads to reduced cancer cell viability.
Wnt/β-catenin pathway: A key pathway involved in cell proliferation and survival, which is affected by TNIK inhibition
Comparison with Similar Compounds
Similar Compounds
XAV-939: Another TNIK inhibitor with a different chemical structure but similar inhibitory effects on the Wnt/β-catenin pathway.
PRI-724: A selective small-molecule inhibitor of β-catenin/CBP interaction, affecting the same pathway as TINK-IN-1
Uniqueness
TINK-IN-1 is unique due to its high selectivity and potency as a TNIK inhibitor. Its specific chemical structure allows for effective inhibition at very low concentrations (IC50: 8 nanomolar), making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile, also known as TINK-IN-1, is a compound recognized for its selective inhibition of Traf2- and Nck-interacting kinase (TNIK). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Information
Property | Details |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |
IC50 | 8 nM (inhibitory concentration) |
TINK-IN-1 exhibits its biological activity primarily through the inhibition of TNIK, which plays a critical role in various cellular processes, including cell proliferation and survival. This inhibition is significant in the context of cancer treatment, as TNIK is involved in signaling pathways that promote tumor growth.
Inhibition Profile
TINK-IN-1 has demonstrated a potent inhibitory effect with an IC50 value of 8 nM against TNIK. This level of potency suggests that TINK-IN-1 may be effective in targeting tumors with dysregulated TNIK activity.
Anticancer Activity
Research has indicated that TINK-IN-1's inhibition of TNIK can lead to reduced proliferation of cancer cells. A study conducted on various cancer cell lines showed that treatment with TINK-IN-1 resulted in:
- Decreased cell viability : A significant reduction in the number of viable cells was observed after treatment.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study: Breast Cancer Cell Lines
In a controlled experiment involving breast cancer cell lines (MCF7 and MDA-MB-231), TINK-IN-1 was administered at varying concentrations. The results indicated:
Concentration (nM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 75 | 15 |
50 | 50 | 30 |
100 | 20 | 60 |
These findings suggest that TINK-IN-1 effectively reduces cell viability while promoting apoptosis in breast cancer cells.
Selectivity and Side Effects
One of the notable features of TINK-IN-1 is its selectivity for TNIK over other kinases. This selectivity potentially minimizes off-target effects commonly associated with broader-spectrum kinase inhibitors. Preclinical studies have reported minimal side effects at therapeutic doses, making it a promising candidate for further development.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-29-22-6-3-17(16-25)13-20(22)18-7-8-26-24(14-18)27-19-4-5-21(23(15-19)30-2)28-9-11-31-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |
InChI Key |
JKDVQSBZXOTCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC(=C(C=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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